molecular formula C4H12NP B14430043 Ethanamine, 2-(dimethylphosphino)- CAS No. 79728-80-6

Ethanamine, 2-(dimethylphosphino)-

Cat. No.: B14430043
CAS No.: 79728-80-6
M. Wt: 105.12 g/mol
InChI Key: IKNKRQDYANBMHT-UHFFFAOYSA-N
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Description

Ethanamine, 2-(dimethylphosphino)- (CAS: Not provided in evidence; inferred IUPAC name: 2-(dimethylphosphanyl)ethanamine) is an organophosphorus compound featuring a primary amine (-NH₂) and a dimethylphosphino (-P(CH₃)₂) group on adjacent carbon atoms. This structure places it within the broader class of phosphinoethylamine ligands, which are pivotal in coordination chemistry and catalysis due to their electron-donating and steric properties.

Properties

CAS No.

79728-80-6

Molecular Formula

C4H12NP

Molecular Weight

105.12 g/mol

IUPAC Name

2-dimethylphosphanylethanamine

InChI

InChI=1S/C4H12NP/c1-6(2)4-3-5/h3-5H2,1-2H3

InChI Key

IKNKRQDYANBMHT-UHFFFAOYSA-N

Canonical SMILES

CP(C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2-(dimethylphosphino)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethanamine with dimethylphosphine under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of ethanamine, 2-(dimethylphosphino)- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(dimethylphosphino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted ethanamines .

Scientific Research Applications

Ethanamine, 2-(dimethylphosphino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethanamine, 2-(dimethylphosphino)- exerts its effects involves its ability to coordinate with metal ions. The dimethylphosphino group acts as a donor, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key properties of ethanamine derivatives with varying phosphorus substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Phosphorus Substituents CAS Number Key Properties
Ethanamine, 2-(dimethylphosphino)- C₄H₁₂NP 105.12 (inferred) -P(CH₃)₂ Not available Hypothesized: Moderate steric bulk, electron-rich phosphorus, air-sensitive
2-(Di-tert-butylphosphino)ethylamine C₁₀H₂₄NP 189.28 -P(C(CH₃)₃)₂ 1053658-84-6 High steric hindrance, electron-donating, air-sensitive
2-(Diphenylphosphino)ethylamine C₁₄H₁₆NP 229.26 -P(C₆H₅)₂ 4848-43-5 Moderate steric bulk, π-backbonding capability, air-sensitive
2-(Diphenylphosphinyl)ethanamine C₁₄H₁₆NOP 245.26 -PO(C₆H₅)₂ 33921-17-4 Oxidized phosphorus (P=O), higher polarity, reduced air sensitivity

Electronic and Steric Effects

  • Ethanamine, 2-(dimethylphosphino)-: The dimethyl groups on phosphorus provide moderate electron-donating effects and lower steric bulk compared to tert-butyl or phenyl substituents.
  • Di-tert-butyl Analog () : The bulky tert-butyl groups impart significant steric protection to the metal center, favoring selective coordination in catalysis. This ligand is often used in asymmetric synthesis where steric control is critical .
  • Diphenyl Analog () : Phenyl groups enable π-backbonding interactions with transition metals, enhancing catalytic activity in cross-coupling reactions. However, its intermediate steric bulk may limit selectivity compared to tert-butyl derivatives .
  • Phosphinyl Derivative () : Oxidation to a phosphine oxide (P=O) increases polarity and stability but reduces electron-donating capacity, making it less effective in redox-active catalytic systems .

Reactivity and Stability

  • Air Sensitivity: Phosphinoethylamines are generally air-sensitive due to the reactive P(III) center. For example, 2-(diphenylphosphino)ethylamine requires handling under inert atmospheres (). The dimethyl variant is expected to exhibit similar or greater sensitivity .
  • Tert-butyl and phenyl derivatives, in contrast, stabilize metal complexes through steric and electronic effects .

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